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3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Physicochemical Profiling Lipophilicity Drug-likeness

3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid (CAS 923216-53-9) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely recognized for its bioisosteric relationship to adenine and frequent deployment in kinase inhibitor design. Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core with an N1-methyl substituent and an N5-propanoic acid side chain.

Molecular Formula C9H10N4O3
Molecular Weight 222.204
CAS No. 923216-53-9
Cat. No. B2783444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
CAS923216-53-9
Molecular FormulaC9H10N4O3
Molecular Weight222.204
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)O
InChIInChI=1S/C9H10N4O3/c1-12-8-6(4-11-12)9(16)13(5-10-8)3-2-7(14)15/h4-5H,2-3H2,1H3,(H,14,15)
InChIKeyJTHJOYJSCZWPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid: Core Chemical Identity and Procurement Baseline


3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid (CAS 923216-53-9) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely recognized for its bioisosteric relationship to adenine and frequent deployment in kinase inhibitor design [2]. Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core with an N1-methyl substituent and an N5-propanoic acid side chain [1]. With a molecular formula of C9H10N4O3 and a molecular weight of 222.20 g/mol, it is commercially supplied at a typical purity of 95% [1]. This compound serves as a versatile intermediate and a tool for studying enzyme inhibition, but its specific biological profile remains largely unreported in primary literature.

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Freely Interchanged for 3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid


The pyrazolo[3,4-d]pyrimidine scaffold is acutely sensitive to substitution patterns, where even minor modifications at the N1, N5, or C6 positions can cause profound shifts in kinase selectivity, physicochemical properties, and metabolic susceptibility [1]. The specific N1-methyl and N5-propanoic acid arrangement of this compound creates a unique hydrogen bond donor/acceptor profile (LogP -1, 1 HBD, 5 HBA) that is not replicated by the bulkier N1-tert-butyl analog or the phenyl-substituted variants [2]. Therefore, treating this compound as interchangeable with its closest analogs risks introducing unintended steric clashes, altering target engagement, and compromising synthetic route reproducibility in downstream applications.

Quantitative Differentiation Guide for 3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison Against N1-tert-Butyl and N1-Phenyl Analogs

The target compound exhibits a computed XLogP3 of -1, indicating substantially higher hydrophilicity compared to its N1-tert-butyl and N1-phenyl counterparts. This difference arises directly from the small methyl substituent, which reduces overall lipophilicity and enhances aqueous solubility potential [1]. The N1-tert-butyl analog (CAS 1105196-70-0) has a predicted LogP approximately 0.5, while the N1-phenyl analog (CAS 1105196-64-2) is estimated around 1.0 based on structural increment calculations, though experimentally confirmed LogP values are not available for the latter [2]. The quantified difference of ≥1.5 LogP units implies that the target compound is at least 30-fold more hydrophilic than the N1-phenyl variant.

Physicochemical Profiling Lipophilicity Drug-likeness

Rotatable Bond Count as a Conformational Flexibility Differentiator

The target compound contains exactly 3 rotatable bonds, as computed from its SMILES representation [1]. This is significantly fewer than the N1-tert-butyl analog, which possesses an additional rotatable bond due to the tert-butyl group (total 4), and the N1-phenyl analog, which has 4 rotatable bonds (3 from the propanoic acid chain plus 1 from the phenyl ring). Lower rotatable bond count is often associated with higher bioavailability and lower conformational entropy penalty upon target binding, as suggested by classic drug-likeness guidelines [2].

Conformational Analysis Molecular Flexibility Synthetic Tractability

Hydrogen Bond Acceptor/Donor Balance vs. Core Scaffold Degradants

The compound presents 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), a distinct profile compared to related pyrazolo[3,4-d]pyrimidine impurities that may lack the carboxylic acid moiety [1]. For instance, ibrutinib-related impurities such as (R)-3-(1-(1-acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid possess additional HBD/HBA sites from the piperidine and phenoxyphenyl groups, leading to a more complex hydrogen bonding network . The simpler HBD/HBA profile of the target compound facilitates predictable solubility behavior and simplifies NMR analysis.

Hydrogen Bonding Solubility Stability

Commercial Purity Specification and Batch-to-Batch Consistency

The minimum purity specification for the target compound is 95%, as documented by AKSci and corroborated by the supplier Chemscene (Cat. CS-0243228, purity 95+%) . While many pyrazolo[3,4-d]pyrimidine building blocks are offered at 95% purity, some higher-demand analogs may be available at ≥97% purity, potentially affecting reaction yields in sensitive downstream syntheses. Procurement decisions should weigh the cost-purity trade-off, but the 95% baseline is adequate for most research applications.

Quality Control Purity Procurement Standardization

Molecular Weight and Its Impact on Permeability Potential

With a molecular weight of 222.20 g/mol, the target compound is significantly smaller than many functionalized pyrazolo[3,4-d]pyrimidine drug candidates (e.g., ibrutinib MW = 440.5 g/mol) [1]. Its low MW is well within Lipinski's Rule of Five limits, suggesting inherently good permeability potential. In contrast, the N1-phenyl analog (MW ≈ 298.3 g/mol) approaches the lower boundary where additional hydrogen bond donor/acceptor contributions become more influential [2].

Molecular Weight Permeability Rule-of-Five Compliance

Application Scenarios Where 3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic Acid Provides a Verifiable Advantage


Kinase Inhibitor Fragment Library Design Requiring High Aqueous Solubility

With a computed LogP of -1 and a low molecular weight (222.20 g/mol), this compound is a superior choice for fragment-based screening libraries that must maintain solubility at high concentrations in aqueous buffer. Its hydrophilicity advantage over the N1-tert-butyl and N1-phenyl analogs ensures fewer solubility-related false negatives in biochemical assays [1].

Synthetic Route Development for N5-Propanoic Acid Pyrazolo[3,4-d]pyrimidine Derivatives

The presence of a free carboxylic acid handle makes this compound an ideal core intermediate for amide coupling or esterification reactions. Its defined purity of 95% and simple hydrogen bonding profile reduce side reactions compared to analogs with additional functional groups, streamlining synthetic workflow development [1].

Conformational Restriction Studies in Adenine Bioisostere Scaffolds

The compound's limited 3 rotatable bonds (vs. 4 for close analogs) provide a more rigid scaffold for probing kinase active site geometries. This reduced flexibility can lead to clearer SAR interpretation when the compound is used as a core template for further derivatization [1][2].

Impurity Profiling and Reference Standard for Ibrutinib-Related Compounds

Given the structural similarity to fragments of the ibrutinib scaffold, this compound can serve as a reference marker for HPLC impurity monitoring. Its distinct retention time and mass spectrum (exact mass 222.07529019 Da) facilitate unambiguous detection in quality control assays for pyrazolo[3,4-d]pyrimidine-based pharmaceuticals [1].

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